molecular formula C17H16O2 B3053143 2,4-Pentanedione, 1,5-diphenyl- CAS No. 51307-04-1

2,4-Pentanedione, 1,5-diphenyl-

Cat. No.: B3053143
CAS No.: 51307-04-1
M. Wt: 252.31 g/mol
InChI Key: HNFHVPDEAVTSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pentanedione, 1,5-diphenyl- is an organic compound that belongs to the class of diketones. It is characterized by the presence of two phenyl groups attached to the first and fifth carbon atoms of a pentanedione backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 1,5-diphenyl- can be achieved through various methods. One common approach involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride. The reaction is typically carried out in an anhydrous environment using liquid ammonia as the solvent. Sodium is added to the ammonia to form sodium amide, which then reacts with 2,4-pentanedione. Diphenyliodonium chloride is subsequently added to introduce the phenyl groups .

Industrial Production Methods

Industrial production of 2,4-Pentanedione, 1,5-diphenyl- often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 1,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,4-Pentanedione, 1,5-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 1,5-diphenyl- involves its ability to undergo keto-enol tautomerism. This tautomerism allows the compound to act as both an electrophile and a nucleophile, facilitating various chemical reactions. The enol form is particularly reactive and can participate in nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentanedione: A simpler diketone without phenyl groups, known for its keto-enol tautomerism.

    1,3-Diphenyl-1,3-propanedione: Another diketone with phenyl groups, but with a different carbonyl arrangement.

    Benzil: A diketone with two phenyl groups attached to adjacent carbonyl carbons.

Uniqueness

2,4-Pentanedione, 1,5-diphenyl- is unique due to the specific positioning of the phenyl groups, which influences its reactivity and stability. The presence of phenyl groups at the 1 and 5 positions enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1,5-diphenylpentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-16(11-14-7-3-1-4-8-14)13-17(19)12-15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFHVPDEAVTSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456696
Record name 2,4-Pentanedione, 1,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51307-04-1
Record name 2,4-Pentanedione, 1,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Pentanedione, 1,5-diphenyl-
Reactant of Route 2
Reactant of Route 2
2,4-Pentanedione, 1,5-diphenyl-
Reactant of Route 3
Reactant of Route 3
2,4-Pentanedione, 1,5-diphenyl-
Reactant of Route 4
Reactant of Route 4
2,4-Pentanedione, 1,5-diphenyl-
Reactant of Route 5
Reactant of Route 5
2,4-Pentanedione, 1,5-diphenyl-
Reactant of Route 6
Reactant of Route 6
2,4-Pentanedione, 1,5-diphenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.